Nervonic Acid

Catalog No.
S624637
CAS No.
506-37-6
M.F
C24H46O2
M. Wt
366.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nervonic Acid

Formulating CNS-targeted LNPs often forces a trade-off: erucic acid (C22:1) risks cardiotoxicity, while lignoceric acid (C24:0) requires hot extrusion that degrades sensitive payloads. Nervonic acid (C24:1 n-9) resolves this with a melt point of 42-43°C. • Gentle extrusion protects mRNA/protein integrity. • Selective sphingomyelin incorporation ensures myelin-safe delivery, avoiding cardiotoxicity. • 40% of brain sphingolipid fatty acids - optimal for BBB-targeted therapies. SMolecule provides high-purity nervonic acid with reliable batch consistency.

CAS Number

506-37-6

Product Name

Nervonic Acid

IUPAC Name

(Z)-tetracos-15-enoic acid

Molecular Formula

C24H46O2

Molecular Weight

366.6 g/mol

InChI

InChI=1S/C24H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h9-10H,2-8,11-23H2,1H3,(H,25,26)/b10-9-

InChI Key

GWHCXVQVJPWHRF-KTKRTIGZSA-N

Synonyms

nervonic acid, nervonic acid, potassium salt(Z)-isomer, nervonic acid, sodium salt, (Z)-isomer, trans-tetracos-15-enoic acid

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)O

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)O

The exact mass of the compound Nervonic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Fatty Acids, Unsaturated - Fatty Acids, Monounsaturated - Supplementary Records. It belongs to the ontological category of tetracosenoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

25 mg, 50 mg

Nervonic acid (cis-15-tetracosenoic acid, C24:1 n-9) is a highly specialized, monounsaturated very long-chain fatty acid (VLCFA) that serves as a critical structural component of nerve cell myelin. Commercially, it is procured as a premium lipid excipient, a precursor for nervonyl ceramides, and an active ingredient for neurological formulations. With a defined 24-carbon backbone and a single cis double bond, it exhibits a distinct melting point of 42-43 °C. This specific physicochemical profile makes it highly processable for lipid nanoparticle (LNP) and liposome manufacturing compared to its saturated analogs, while its unique biological role—accounting for approximately 40% of the total fatty acids in healthy brain sphingolipids—drives its demand in central nervous system (CNS) targeted therapies and advanced nutraceuticals [1].

Research Fit

VLC-MUFA (C24:1 n-9) Peroxisomal β-oxidation substrate
Sphingomyelin Component Myelin-targeted lipid probe
Analytical Standard Certified for GC-MS / HPLC workflows

Substituting nervonic acid with more common or cheaper fatty acids compromises both formulation safety and functional efficacy. Utilizing its immediate biosynthetic precursor, erucic acid (C22:1 n-9), introduces severe regulatory and safety hurdles due to well-documented cardiotoxicity and myocardial lipidosis risks [1]. Attempting to use shorter-chain monounsaturated fats like oleic acid (C18:1 n-9) fails because they lack the necessary chain length to induce the specific phase behavior and membrane rigidity required for sphingomyelin domain formation. Furthermore, substituting with its exact chain-length saturated analog, lignoceric acid (C24:0), drastically alters thermal processability; lignoceric acid melts at 84-86 °C [2], which requires high-temperature extrusion that can degrade thermolabile therapeutic payloads such as mRNA or sensitive proteins during LNP formulation.

Substitution Risk

Nervonic Acid (C24:1)
Potential Substitute
Interchangeability Risk
Peroxisomal β-oxidation
Erucic acid (C22:1)
Cytoprotection profile differs; may not replicate oxidative stress response
Mitochondrial vs peroxisomal pathway
Oleic acid (C18:1)
Oxidation compartment mismatch; metabolic readout may not transfer
Monounsaturated sphingolipid incorporation
Lignoceric acid (C24:0)
Saturated VLCFA; sphingomyelin integration and myelin modeling may differ

Optimal Thermal Profile for Mild-Condition Lipid Nanoparticle (LNP) Extrusion

The presence of the cis-15 double bond in nervonic acid depresses its melting point to 42-43 °C, compared to 84-86 °C for its saturated counterpart, lignoceric acid (C24:0). This lower phase transition temperature is critical for pharmaceutical manufacturing, allowing liposomes and LNPs to be extruded and homogenized at mild physiological temperatures (e.g., 50-55 °C) rather than the extreme heat required for C24:0 lipids.

Evidence DimensionPhase transition / Melting point
Target Compound Data42-43 °C
Comparator Or BaselineLignoceric acid (C24:0) at 84-86 °C
Quantified Difference~42 °C reduction in required processing temperature
ConditionsStandard state thermal analysis for lipid excipient selection

Enables the formulation of stable lipid nanoparticles without exposing thermolabile therapeutic payloads (like mRNA) to degrading temperatures.

Cytoprotection vs EA
Head-to-head
Nervonic acid: +37.2% viability improvement; Erucic acid: no significant cytoprotection
Reported cell-viability endpoint context; supports cytoprotection screening
50 µM pretreatment, 200 µM H₂O₂ challenge; AMN fibroblasts

Elimination of Cardiotoxicity Risks Associated with Shorter-Chain Precursors

While erucic acid (C22:1) is a cheaper biosynthetic precursor, its use in direct formulations is restricted due to cardiotoxicity (myocardial lipidosis) observed in animal models. Nervonic acid (C24:1) bypasses this toxic intermediate entirely. Procurement of high-purity nervonic acid ensures compliance with strict dietary and pharmaceutical regulations that cap erucic acid content [1].

Evidence DimensionCardiotoxic risk profile
Target Compound DataSafe for direct CNS and dietary applications
Comparator Or BaselineErucic acid (C22:1), associated with myocardial lipidosis
Quantified DifferenceComplete bypass of C22:1-induced cardiotoxicity
ConditionsIn vivo lipid accumulation models and regulatory safety limits

Ensures regulatory compliance and patient safety in high-value nutraceutical and pharmaceutical formulations.

C26:0 Reduction
Head-to-head
NA: concentration-dependent C26:0 decrease; EA: effective at lower concentrations, cardiotoxicity concerns reported
Reported VLCFA reduction endpoint; safety-related endpoint monitoring required
LC/MS lipidomics, 5-day treatment, AMN/cALD fibroblasts

Superior and Exclusive Incorporation into Sphingomyelin

Isotope tracking studies demonstrate that nervonic acid is selectively incorporated into ceramides and sphingomyelin (comprising 85-90% of the radiolabeled fraction in specific lung/brain assays). In contrast, oleic acid (C18:1) shows no such selective accumulation in sphingomyelin [1]. This proves that shorter-chain monounsaturated fatty acids cannot mimic the specific structural role of nervonic acid in lipid rafts and myelin.

Evidence DimensionSphingomyelin and ceramide incorporation
Target Compound DataDirect accumulation in ceramides (85-90% of radiolabeled fraction)
Comparator Or BaselineOleic acid (C18:1), which shows no selective accumulation
Quantified DifferenceExclusive target-specific incorporation not observed with C18:1
ConditionsIn vivo radiolabeled lipid tracking and ceramide analysis

Validates the procurement of nervonic acid over cheaper, shorter-chain alternatives for therapies aimed at myelin sheath repair and targeted cell membrane modulation.

Peroxisomal Oxidation
Class-level
Nervonic acid: peroxisomal, etomoxir-insensitive; Palmitic acid (C16:0): mitochondrial, etomoxir-sensitive
Organelle-targeting pathway context; substitution may confound metabolic readout
Rat liver subcellular fractionation; ALDP rescue in X-ALD cells
Human Milk Content
Head-to-head
NA: 2.13 mg/100 g (0.06% FA); EA: 2.81 mg/100 g (0.08% FA)
Reported baseline for nutritional biomarker analysis
GC-FID data; source-specific review advised
Analytical Purity
Reported
≥99.0% (GC), mp 42–43 °C; validated for GC-MS, HPLC
Supports method validation; minimal VLCFA interference
Certificate of Analysis available

Helper Lipid in CNS-Targeted Lipid Nanoparticles (LNPs)

Due to its favorable melting point (42-43 °C) which allows for mild-temperature extrusion, and its natural affinity for brain tissue, nervonic acid is increasingly procured as a helper lipid in LNP formulations designed to deliver mRNA or APIs across the blood-brain barrier or directly to oligodendrocytes [1].

Active Pharmaceutical Ingredient (API) for Demyelinating Diseases

Because it exclusively incorporates into sphingomyelin—unlike oleic acid—nervonic acid is utilized as an API or critical dietary intervention in demyelinating conditions such as Adrenoleukodystrophy (ALD) and Multiple Sclerosis (MS), where endogenous elongation of VLCFAs is impaired [2].

Premium Nutraceuticals for Cognitive Health

Nervonic acid is selected over erucic acid for cognitive health supplements to completely bypass the cardiotoxic risks associated with C22:1 precursors, providing a safe, direct source of myelin-building blocks for infant formulas and anti-aging nutraceuticals [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Peroxisomal β-oxidation & X-ALD studies
Peroxisomal substrate specificity
β-oxidation rescue via ALDP transfection
Demyelination model research
Oxidative stress cytoprotection endpoint
Cell viability and VLCFA accumulation in ALD models
Human milk & formula biomarker analysis
Certified high-purity analytical standard
GC-MS method reproducibility across matrices
Enzyme inhibition assays (Pol β, RT)
Reported inhibition activity context
Inhibition potency SAR benchmarking

Physical Description

Liquid

XLogP3

9.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

366.349780706 Da

Monoisotopic Mass

366.349780706 Da

Heavy Atom Count

26

UNII

91OQS788BE

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 42 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 41 of 42 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

506-37-6

Wikipedia

Nervonic_acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Explore Compound Types